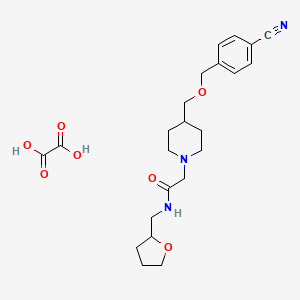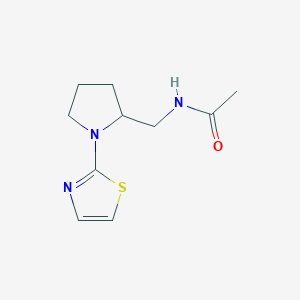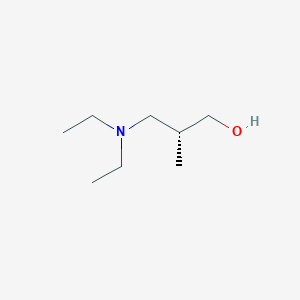![molecular formula C17H26N6OS B2544124 N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 946314-01-8](/img/structure/B2544124.png)
N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a novel and intricate compound belonging to the class of pyrazolopyrimidines
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide involves a multi-step process that generally begins with the formation of the pyrazolopyrimidine core. The process includes:
Formation of Pyrazolopyrimidine Core:
Reacting hydrazine with appropriate diketones to form the pyrazole ring.
Cyclization of the pyrazole intermediate with suitable reagents to yield the pyrazolopyrimidine core.
Subsequent Functionalization:
Introduction of the propylthio group via nucleophilic substitution using propylthiol and a base.
Propylamino group incorporation through a reaction with propylamine in the presence of a catalyst.
Attachment of Cyclopropanecarboxamide Moiety:
Coupling the cyclopropanecarboxylic acid with the functionalized pyrazolopyrimidine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods:
Large-scale synthesis often follows similar synthetic routes but optimizes reaction conditions for higher yield and purity.
Use of continuous flow reactors to improve efficiency and reduce reaction time.
Implementation of purification techniques such as crystallization, recrystallization, and chromatography for obtaining highly pure compounds.
化学反応の分析
Types of Reactions:
Oxidation: Can undergo oxidative cleavage of the propylthio group, yielding sulfoxides or sulfones.
Reduction: Possible reduction of the nitro or other reducible functional groups within the structure.
Substitution: Nucleophilic substitution reactions, particularly at the pyrazolopyrimidine ring.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, potassium permanganate, or meta-chloroperbenzoic acid.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, alcohols, and amines with appropriate catalysts or bases.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Secondary amines, reduced pyrazolopyrimidines.
Substitution Products: New pyrazolopyrimidine derivatives with altered functional groups.
科学的研究の応用
Chemistry:
Used as a building block for designing novel organic compounds and materials.
Precursor for synthesizing more complex heterocyclic structures.
Biology:
Acts as a ligand in the development of enzyme inhibitors.
Studies on its interaction with biomolecules and proteins.
Medicine:
Potential therapeutic applications such as anticancer, antiviral, and anti-inflammatory agents.
Investigation of its pharmacokinetic and pharmacodynamic properties.
Industry:
Utilized in the synthesis of specialty chemicals and advanced materials.
Applications in agrochemicals, dyes, and pigments manufacturing.
作用機序
Mechanism:
Acts through binding to specific molecular targets, such as enzymes or receptors, modulating their activity.
Mechanistic studies have shown interactions with various signaling pathways and cellular processes.
Molecular Targets:
Identified targets include kinases, enzymes involved in DNA replication, and certain membrane receptors.
Pathway involvement includes apoptosis, cell cycle regulation, and inflammation modulation.
類似化合物との比較
Other pyrazolopyrimidines like N-(2-(4-amino-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide.
Pyrazolo[3,4-d]pyrimidine derivatives with different substituents like methyl, ethyl, or butyl groups instead of propyl.
Would you like me to delve deeper into any specific section or provide more details on a particular aspect of this compound?
特性
IUPAC Name |
N-[2-[4-(propylamino)-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6OS/c1-3-7-18-14-13-11-20-23(9-8-19-16(24)12-5-6-12)15(13)22-17(21-14)25-10-4-2/h11-12H,3-10H2,1-2H3,(H,19,24)(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEPVPUVVHBSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCCC)CCNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(furan-2-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544048.png)

![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2544052.png)
![3-Tert-butyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2544057.png)


![N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)picolinamide](/img/structure/B2544061.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2544063.png)

